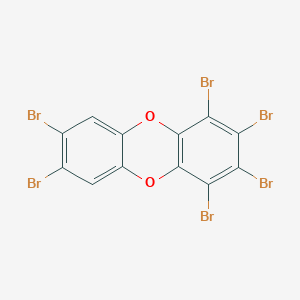
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a useful research compound. Its molecular formula is C12H2Br6O2 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring
HxBDD is often studied as part of environmental monitoring programs due to its classification as a persistent organic pollutant (POP). It is a byproduct of various industrial processes and can accumulate in the environment. Research has shown that HxBDD can be detected in soil, sediment, and biota samples across different ecosystems.
Key findings:
- HxBDD is frequently found in contaminated sites associated with industrial activities and waste disposal.
- The compound's persistence in the environment poses risks to both terrestrial and aquatic ecosystems.
Analytical Methods
The detection and quantification of HxBDD are critical for assessing environmental contamination and human exposure. Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the separation and identification of dioxin compounds, including HxBDD. It allows for the detection of trace levels in complex matrices such as soil and biological tissues.
- High-Performance Liquid Chromatography (HPLC) : HPLC is another technique utilized for analyzing HxBDD in environmental samples. Its sensitivity makes it suitable for detecting low concentrations.
Case Study:
A study conducted by Wayman et al. (2011) demonstrated the effectiveness of GC-MS in detecting HxBDD in human serum samples, highlighting its application in biomonitoring efforts .
Human Health Implications
Research indicates that exposure to HxBDD may pose significant health risks. As with other dioxins, it has been associated with various adverse health effects, including:
- Cancer Risk : Epidemiological studies suggest a correlation between dioxin exposure and increased cancer risk.
- Reproductive and Developmental Effects : Animal studies indicate that HxBDD may disrupt endocrine function and lead to reproductive issues.
Regulatory Considerations:
The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring dioxin-like compounds due to their potential health impacts. These guidelines include recommended maximum contaminant levels in drinking water and soil remediation goals .
Table 1: Summary of Research Findings on HxBDD
Propiedades
Número CAS |
110999-44-5 |
|---|---|
Fórmula molecular |
C12H2Br6O2 |
Peso molecular |
657.6 g/mol |
Nombre IUPAC |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
Clave InChI |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Key on ui other cas no. |
110999-44-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















